molecular formula C20H15N3O2S B14207619 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- CAS No. 830320-64-4

1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-

Cat. No.: B14207619
CAS No.: 830320-64-4
M. Wt: 361.4 g/mol
InChI Key: DPPPZWVZPXIRAI-UHFFFAOYSA-N
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Description

1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a nitro group at the 6th position, a phenyl group at the 1st position, and a phenylmethylthio group at the 4th position, making it a unique and potentially valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of a catalyst, such as copper(II) acetate, and an oxidant, such as oxygen, to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylmethylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Sulfoxides and sulfones: Formed by the oxidation of the phenylmethylthio group.

    Substituted indazoles: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethylthio group can also modulate the compound’s activity by influencing its binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 6-nitro-1-phenyl-: Lacks the phenylmethylthio group.

    1H-Indazole, 6-nitro-4-[(phenylmethyl)thio]-: Lacks the phenyl group at the 1st position.

    1H-Indazole, 1-phenyl-4-[(phenylmethyl)thio]-: Lacks the nitro group at the 6th position.

Uniqueness

1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is unique due to the presence of all three functional groups (nitro, phenyl, and phenylmethylthio) in its structure. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

830320-64-4

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-benzylsulfanyl-6-nitro-1-phenylindazole

InChI

InChI=1S/C20H15N3O2S/c24-23(25)17-11-19-18(13-21-22(19)16-9-5-2-6-10-16)20(12-17)26-14-15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

DPPPZWVZPXIRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=NN3C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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